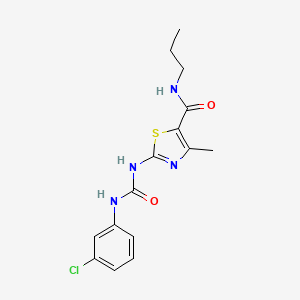

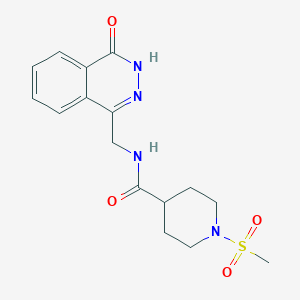

![molecular formula C15H19N3O2 B2879160 2-[(2,6-dimethylmorpholino)methyl]-4(3H)-quinazolinone CAS No. 866010-64-2](/img/structure/B2879160.png)

2-[(2,6-dimethylmorpholino)methyl]-4(3H)-quinazolinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-[(2,6-dimethylmorpholino)methyl]-4(3H)-quinazolinone” is a chemical compound . It is a derivative of quinazolinone, which is a nitrogen-containing heterocycle that consists of a benzene ring fused with a pyrimidine ring . Quinazolinones are the building blocks of more than 150 naturally occurring alkaloids isolated from different plants, microorganisms, and animals .

Synthesis Analysis

The synthesis of quinazolinones can be classified into three categories based on the substitution patterns of the ring system: 2-substituted-4(3H)-quinazolinone, 3-substituted-4(3H)-quinazolinone, and 2,3-disubstituted-4(3H)-quinazolinone . The most common approach involves amidation of 2-aminobenzoic acid derivatives . For example, anthranilic acid derivatives were coupled with the appropriate acid chloride to generate the corresponding substituted anthranilates, which underwent cyclization by treatment with acetic anhydride under reflux .Molecular Structure Analysis

Quinazolinones are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring . Various modifications to the substitutions around the quinazolinone system can change their biological activity significantly due to changes in their physicochemical properties .Chemical Reactions Analysis

Chemical reactions of 4(3H)-quinazolinone derivatives include the reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction of 4(3H)-quinazolinones with metal ions, Mannich reaction, cycloaddition reaction, and other reagents .Wissenschaftliche Forschungsanwendungen

1. Corrosion Inhibition

Quinazolinone derivatives, including variants of 2-[(2,6-dimethylmorpholino)methyl]-4(3H)-quinazolinone, have been investigated for their effectiveness as corrosion inhibitors. A study by Errahmany et al. (2020) explored the inhibition efficiencies of quinazolinone derivatives against mild steel corrosion in acidic environments. These derivatives showed significant inhibition, suggesting their potential application in protecting metal surfaces from corrosion (Errahmany et al., 2020).

2. Anticonvulsant Activity

Quinazolinone compounds have been synthesized and evaluated for their anticonvulsant properties. Noureldin et al. (2017) reported on the synthesis of quinazolinone derivatives and their promising anticonvulsant activities, as indicated by the Anticonvulsant Drug Development Program protocol. This study demonstrates the potential of quinazolinone compounds in the development of new anticonvulsant drugs (Noureldin et al., 2017).

3. Antitumor Activity

Research has also been conducted on the antitumor properties of quinazolinone derivatives. Al-Obaid et al. (2009) synthesized new quinazolinone derivatives and evaluated their antitumor activity using the National Cancer Institute's antitumor screen protocol. Some of these compounds exhibited promising antitumor activities, indicating the potential of quinazolinone analogs in cancer treatment (Al-Obaid et al., 2009).

4. Synthesis of Anticancer Agents

Quinazolinone derivatives are also used as intermediates in the synthesis of novel anticancer agents. Li et al. (2010) described the synthesis of novel 4-anilinoquinazoline derivatives, which are potential anticancer agents, using quinazolinone compounds as key intermediates (Li et al., 2010).

5. Anti-Inflammatory and Anticancer Agents

The combination of quinazolinones with other pharmacophores has been explored for enhanced biological activity. Kumar et al. (2018) synthesized quinolone substituted quinazolinones, evaluating their anti-inflammatory and anticancer activities. This study highlights the potential of quinazolinone derivatives in designing potent anti-inflammatory and anticancer drugs (Kumar et al., 2018).

Eigenschaften

IUPAC Name |

2-[(2,6-dimethylmorpholin-4-yl)methyl]-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2/c1-10-7-18(8-11(2)20-10)9-14-16-13-6-4-3-5-12(13)15(19)17-14/h3-6,10-11H,7-9H2,1-2H3,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXNMKLDEUKVTLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CC2=NC3=CC=CC=C3C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2,6-dimethylmorpholino)methyl]-4(3H)-quinazolinone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2879081.png)

![2-[2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]isoindole-1,3-dione](/img/structure/B2879082.png)

![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2879085.png)

![N-(4-methylbenzyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2879087.png)

![6-[(4-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B2879088.png)

![N1-(2-chlorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2879089.png)

![N-(p-tolyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2879097.png)

![N-(3,5-dimethoxyphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2879098.png)

![3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ylamine dihydrochloride](/img/structure/B2879100.png)